molecular formula C9H15N3O5 B8194647 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose

1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose

Cat. No.: B8194647
M. Wt: 245.23 g/mol
InChI Key: JWFYCLGFRYLADC-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is a synthetic compound derived from allose, a rare sugar. It is characterized by the presence of an azido group at the third carbon and isopropylidene groups protecting the first and second hydroxyl groups. This compound is primarily used in carbohydrate chemistry and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations

Chemical Reactions Analysis

1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, polar aprotic solvents.

    Cycloaddition: Alkynes, copper catalysts.

Major Products:

    Reduction: 3-amino-3-deoxy-1,2-O-isopropylidene-alpha-D-allofuranose.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is used in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, influencing molecular pathways and exerting biological effects .

Comparison with Similar Compounds

1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of protective groups and the azido functionality, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1R)-1-[(3aR,5S,6R,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(11-12-10)6(4(14)3-13)15-8(7)17-9/h4-8,13-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFYCLGFRYLADC-FMDGEEDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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